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molecular formula C18H18N4O2 B8702429 1,2-Bis-(5-methyl-1H-benzoimidazol-2-yl)-ethane-1,2-diol

1,2-Bis-(5-methyl-1H-benzoimidazol-2-yl)-ethane-1,2-diol

Cat. No. B8702429
M. Wt: 322.4 g/mol
InChI Key: UVQBVNCTDLEOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04826833

Procedure details

A mixture of 15.0 g (0.10 mole) tartaric acid, 29.32 g (0.24 mole) 3,4-diaminotoluene, 25 ml water, 15 ml ethanol, 25 ml hydrochloric acid (conc.) and 10 ml 85% phosphoric acid was heated at 120° C. for 40 hours, poured into water and the mixture acidified with concentrated hydrochloric acid. After extraction with chloroform and making the aqueous phase alkaline with sodium hydroxide, a precipitate formed and was collected by filtration. The solid was washed with a small amount of acetone and held in vacuo for 18 hours. The residual moisture was removed by azeotropic distillation of its mixture with benzene.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.32 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH:2]([CH:4]([C:6](O)=O)[OH:5])[OH:3].[NH2:11][C:12]1[CH:13]=[C:14]([CH3:19])[CH:15]=[CH:16][C:17]=1[NH2:18].Cl.P(=O)(O)(O)O>O.C(O)C>[CH3:19][C:14]1[CH:15]=[CH:16][C:17]2[N:18]=[C:1]([CH:2]([OH:3])[CH:4]([OH:5])[C:6]3[NH:11][C:12]4[CH:13]=[C:14]([CH3:19])[CH:15]=[CH:16][C:17]=4[N:18]=3)[NH:11][C:12]=2[CH:13]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
29.32 g
Type
reactant
Smiles
NC=1C=C(C=CC1N)C
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with chloroform
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The solid was washed with a small amount of acetone
CUSTOM
Type
CUSTOM
Details
The residual moisture was removed by azeotropic distillation of its mixture with benzene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1=CC2=C(N=C(N2)C(C(C=2NC3=C(N2)C=CC(=C3)C)O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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